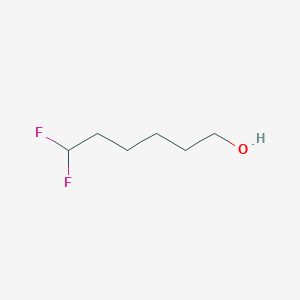
6,6-Difluorohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Difluorohexan-1-ol is an organic compound characterized by the presence of two fluorine atoms attached to the sixth carbon of a hexanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluorohexan-1-ol typically involves the fluorination of hexanol derivatives. One common method is the nucleophilic substitution reaction where a hexanol derivative is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Difluorohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form difluorohexane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6,6-difluorohexanal or 6,6-difluorohexanone.
Reduction: Formation of 6,6-difluorohexane.
Substitution: Formation of various substituted hexanol derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6,6-Difluorohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit enhanced biological activity and stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.
Wirkmechanismus
The mechanism of action of 6,6-Difluorohexan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with enzymes and receptors. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s stability and potentially altering its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluorohexan-1-ol: Contains a single fluorine atom and exhibits different reactivity and properties.
6,6-Difluorohexane: Lacks the hydroxyl group, resulting in different chemical behavior and applications.
1,1-Difluorohexane: Fluorine atoms are positioned differently, leading to variations in chemical and physical properties.
Uniqueness
6,6-Difluorohexan-1-ol is unique due to the specific positioning of the fluorine atoms and the presence of the hydroxyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H12F2O |
|---|---|
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
6,6-difluorohexan-1-ol |
InChI |
InChI=1S/C6H12F2O/c7-6(8)4-2-1-3-5-9/h6,9H,1-5H2 |
InChI-Schlüssel |
VVYYCUYDINGEMB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(F)F)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13522778.png)
![[4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
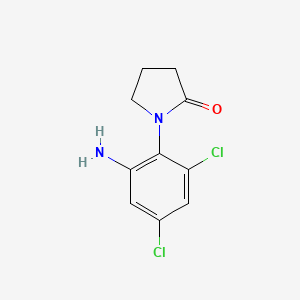
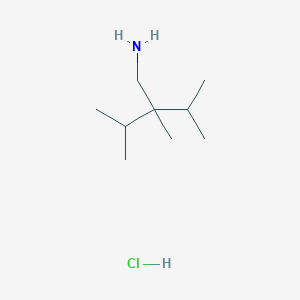
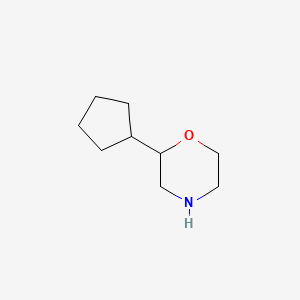
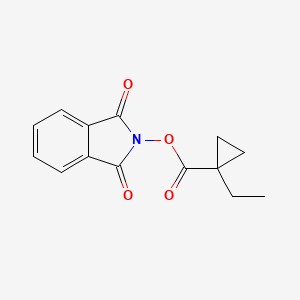
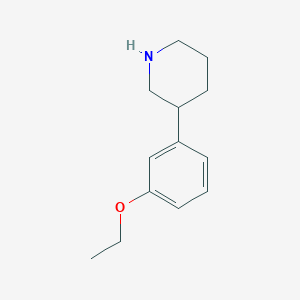
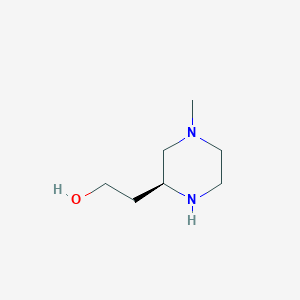
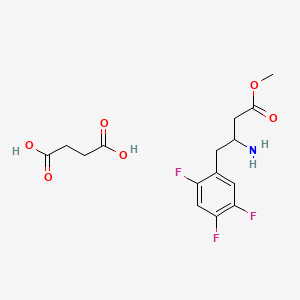

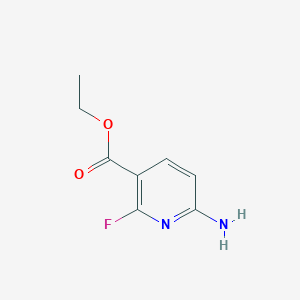
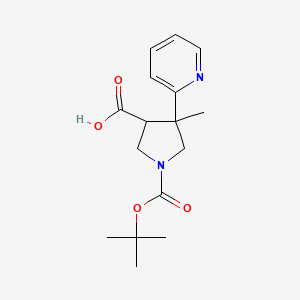
![3-[(Oxolan-2-yl)methyl]pyrrolidine](/img/structure/B13522848.png)
